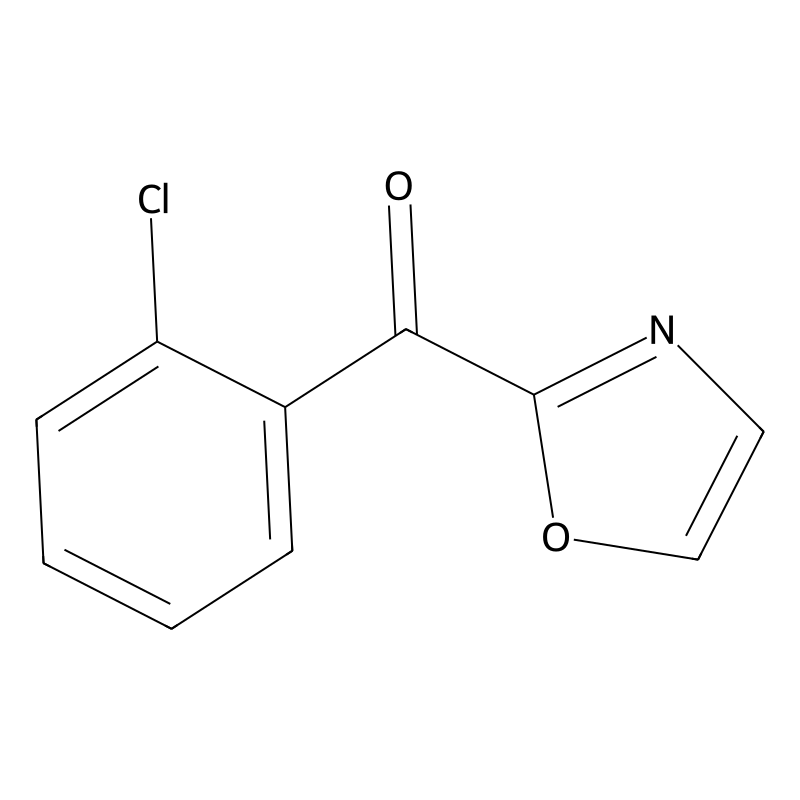

2-(2-Chlorobenzoyl)oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the oxazole ring and the benzoyl group suggests 2-(2-Chlorobenzoyl)oxazole could be a useful intermediate in organic synthesis. Oxazoles are a class of heterocyclic compounds known for their diverse biological activities []. The benzoyl group is a common functional group used to introduce a carbonyl group into organic molecules [].

Medicinal Chemistry

Due to the oxazole ring and the potential for further functionalization, 2-(2-Chlorobenzoyl)oxazole could be a starting point for the development of new drugs. Many pharmaceuticals incorporate heterocyclic rings like oxazoles, and the chlorine atom offers a site for further chemical modification to enhance potential bioactivity [, ].

2-(2-Chlorobenzoyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a chlorobenzoyl group. The molecular formula for this compound is CHClNO, and it features a five-membered aromatic ring containing one nitrogen atom and one oxygen atom. The chlorobenzoyl moiety enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

- Pharmaceuticals: Some oxazole-based compounds exhibit anti-bacterial, anti-fungal, and anti-cancer properties. The presence of the chlorine and benzoyl group in 2-(2-Chlorobenzoyl)oxazole might influence these activities, but further research is needed.

- Material Science: Heterocyclic compounds can be used in the development of functional materials with specific electrical, optical, or catalytic properties. The structure of 2-(2-Chlorobenzoyl)oxazole suggests potential for exploration in this field, but further investigation is required.

- The chlorine atom might be slightly irritating upon contact with skin or eyes.

- The compound might have low to moderate toxicity depending on its specific properties.

The chemistry of 2-(2-Chlorobenzoyl)oxazole involves various reactions typical of oxazole derivatives, including:

- Electrophilic Substitution: The chlorobenzoyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.

- Nucleophilic Attack: The nitrogen atom in the oxazole ring can act as a nucleophile, participating in reactions with electrophiles.

- Ring Opening and Rearrangement: Under certain conditions, the oxazole ring can be opened or rearranged, leading to different derivatives.

These reactions are crucial for synthesizing various analogs and exploring their properties.

Oxazoles, including 2-(2-Chlorobenzoyl)oxazole, have been studied for their biological activities. They often exhibit:

- Antimicrobial Properties: Many oxazole derivatives show effectiveness against bacteria and fungi.

- Anticancer Activity: Some studies indicate that compounds containing the oxazole ring may inhibit tumor growth or induce apoptosis in cancer cells.

- Anti-inflammatory Effects: Certain oxazoles have demonstrated potential in reducing inflammation.

The specific biological activity of 2-(2-Chlorobenzoyl)oxazole requires further investigation to determine its efficacy and mechanism of action.

Several methods exist for synthesizing 2-(2-Chlorobenzoyl)oxazole:

- Condensation Reactions: This method typically involves the reaction of an appropriate acid chloride (such as 2-chlorobenzoic acid chloride) with an oxazole precursor.Example:python

# General reaction schemeAcid_Chloride + Oxazole_Precursor → 2-(2-Chlorobenzoyl)oxazole + HCl - Cyclization Reactions: A common approach involves the cyclization of substituted phenyl ketones with amines under acidic or basic conditions.

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that simplify the process by combining multiple steps into a single reaction vessel, enhancing yield and reducing reaction time .

2-(2-Chlorobenzoyl)oxazole has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infectious diseases or cancer.

- Agriculture: Compounds with antimicrobial properties could be utilized as fungicides or bactericides.

- Material Science: Its unique chemical structure may find applications in developing new materials or polymers.

Interaction studies involving 2-(2-Chlorobenzoyl)oxazole focus on its binding affinities and interactions with biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Understanding these interactions is essential for elucidating its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 2-(2-Chlorobenzoyl)oxazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Benzoyloxazole | Benzoyl group attached to oxazole | Known for anti-inflammatory effects |

| 4-Chlorobenzoyloxazole | Chlorine substitution at position 4 | Exhibits potent antimicrobial activity |

| 5-Methyl-oxazole | Methyl group at position 5 | Demonstrates enhanced lipophilicity |

These compounds highlight the diversity within the oxazole family while emphasizing the unique chlorobenzoyl substitution in 2-(2-Chlorobenzoyl)oxazole, which may confer distinct biological activities and chemical reactivity.

Acid chloride condensation represents one of the most direct and widely employed methodologies for synthesizing 2-(2-chlorobenzoyl)oxazole derivatives. This approach leverages the high reactivity of acid chlorides, particularly 2-chlorobenzoyl chloride, toward nucleophilic substitution reactions with oxazole precursors [2].

Direct Condensation Methods

The conventional approach involves the direct reaction between 2-chlorobenzoyl chloride and oxazole precursor compounds under reflux conditions. The reaction typically proceeds through nucleophilic acyl substitution, where the oxazole nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride . Reaction conditions generally require temperatures between 60-80°C for 2-4 hours, yielding products in the range of 65-85% [3].

The mechanism involves initial nucleophilic attack by the oxazole nitrogen on the carbonyl carbon, followed by elimination of hydrogen chloride to form the desired 2-(2-chlorobenzoyl)oxazole product. The presence of the electron-withdrawing chlorine substituent on the benzoyl group enhances the electrophilicity of the carbonyl carbon, facilitating the condensation reaction [3].

Palladium-Catalyzed Approaches

Advanced methodologies have been developed utilizing palladium catalysis to improve reaction efficiency and selectivity. Palladium(II) acetate-catalyzed reactions with acid chlorides and propargylamine substrates provide excellent yields (70-92%) under mild conditions [2]. The palladium catalyst facilitates sequential nucleophilic addition/elimination reactions followed by intramolecular cycloisomerization.

The addition of triethylamine as a base proves crucial for optimal yields, with reactions proceeding efficiently at room temperature to 40°C. The choice of additives significantly influences product distribution, with basic additives favoring oxazoline formation while acidic additives promote oxazole formation through elimination processes [2].

Optimization Parameters

Critical parameters affecting reaction outcomes include temperature, solvent choice, base selection, and reaction time. Systematic optimization studies have demonstrated that dichloromethane provides superior results compared to polar protic solvents. The molar ratio of reactants significantly influences yield, with slight excess of acid chloride generally providing optimal conversion [4].

Temperature control remains essential, as elevated temperatures can lead to side reactions and product decomposition. The optimal temperature range of 40-60°C balances reaction rate with product stability, ensuring high yields while minimizing unwanted side products [4].

Fischer Oxazole Synthesis Modifications

The Fischer oxazole synthesis, originally developed by Emil Fischer in 1896, provides a classical route for constructing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes [5] [6]. This methodology has been extensively modified to accommodate the synthesis of 2-(2-chlorobenzoyl)oxazole derivatives.

Classical Fischer Conditions

The traditional Fischer synthesis involves treating equimolar amounts of aromatic cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride and dry ether [5] [6]. The reaction proceeds through formation of an iminochloride intermediate, followed by cyclization and dehydration to yield the oxazole product.

For 2-(2-chlorobenzoyl)oxazole synthesis, the appropriate cyanohydrin derived from 2-chlorobenzaldehyde can be employed as the starting material. Reaction conditions typically require 2-6 hours at room temperature, yielding products in the range of 70-85% [6]. The use of dry conditions is essential to prevent hydrolysis of the reactive intermediates.

Mechanistic Improvements

The reaction mechanism initiates with hydrogen chloride addition to the cyanohydrin, forming an iminochloride intermediate. This intermediate subsequently reacts with the aldehyde component, with the nitrogen lone pair attacking the electrophilic carbonyl carbon [6] [7]. Cyclization occurs through intramolecular nucleophilic substitution, followed by dehydration to yield the aromatic oxazole product.

Modern mechanistic understanding has led to improved reaction conditions, including the use of alternative dehydrating agents and optimized temperature profiles. The incorporation of Lewis acid catalysts can enhance reaction rates while maintaining product selectivity [7].

Substrate Scope and Limitations

The Fischer synthesis demonstrates excellent tolerance for aromatic substrates, with both cyanohydrins and aldehydes accommodating various substitution patterns [6] [8]. However, aliphatic substrates generally provide lower yields (45-65%) compared to aromatic counterparts. The electronic nature of substituents significantly influences reaction outcomes, with electron-withdrawing groups generally enhancing reactivity.

Recent modifications have addressed these limitations through the development of alternative reaction conditions and the use of modified cyanohydrin equivalents. The Cornforth variant, introduced in 1949, allows for the synthesis of oxazoles with aliphatic substituents by replacing cyanohydrins with α-hydroxycarboxamides [7].

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic methodologies have embraced microwave irradiation and flow chemistry techniques to enhance reaction efficiency, reduce reaction times, and improve overall sustainability of oxazole synthesis [9] [10] [11].

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating, dramatically reducing reaction times while maintaining or improving product yields. Optimized conditions for oxazole synthesis involve 350W microwave power at 65°C for 8 minutes, achieving yields up to 96% [9] [10].

The use of potassium phosphate (K₃PO₄) as base in isopropanol solvent provides optimal results under microwave conditions. The microwave heating mechanism involves direct molecular heating through dipole rotation and ionic conduction, resulting in rapid temperature elevation and enhanced reaction rates [10].

Critical optimization parameters include microwave power (250-450W), temperature (40-80°C), reaction time (5-15 minutes), and base selection. The optimal substrate ratio of 1:1:2 (starting materials:base) ensures complete conversion while minimizing side reactions [10].

Flow Chemistry Implementation

Continuous flow synthesis offers significant advantages including improved safety profiles, enhanced heat and mass transfer, and straightforward scalability [11] [12]. Flow reactors enable precise control over reaction parameters and eliminate the need for intermediate isolation in multi-step processes.

The implementation of oxazole synthesis in flow systems involves sequential reaction zones within microchannels. Researchers have successfully demonstrated the preparation of complex oxazole compounds on kilogram scale with minimal post-synthetic work-up requirements [12]. The reaction occurs in micro-channels under visible light irradiation, providing short reaction times and high selectivity.

Flow chemistry particularly benefits multi-step oxazole syntheses, where intermediates can be generated and consumed in situ without isolation. This approach has been demonstrated for the synthesis of 2-(azidomethyl)oxazoles through a three-step continuous process involving vinyl azide thermolysis, oxazole formation, and nucleophilic substitution [11].

Process Integration and Scalability

The integration of microwave and flow technologies enables the development of hybrid processes that combine the advantages of both methodologies. Microwave-assisted flow reactors provide rapid heating in continuous systems, allowing for high-throughput synthesis with excellent process control [12].

Scalability studies have demonstrated successful translation from laboratory-scale microwave reactions to larger flow systems. The ability to maintain consistent reaction conditions across different scales ensures reproducible product quality while enabling industrial applications [12].

Green Synthesis Strategies: Solvent-Free and Catalytic Systems

The development of environmentally benign synthetic methodologies has become a priority in modern organic chemistry, leading to innovative approaches for oxazole synthesis that minimize environmental impact while maintaining synthetic efficiency [13] [14] [15].

Solvent-Free Methodologies

Solvent-free reactions represent an ideal approach to green chemistry, eliminating the need for organic solvents while often providing enhanced reaction rates and selectivity. Solid acid catalysts enable efficient oxazole synthesis under solvent-free conditions, typically requiring temperatures of 80-120°C for 1-3 hours [16] [17].

The use of solid acid catalysts provides several advantages including easy product separation, catalyst recyclability, and reduced waste generation. These catalysts demonstrate excellent tolerance for various functional groups while maintaining high catalytic activity across multiple reaction cycles [17].

Mechanochemical approaches using ball milling techniques have emerged as powerful solvent-free methodologies. These methods involve grinding reactants together with catalytic amounts of solid acids, providing rapid conversion and excellent yields while completely eliminating solvent use [18].

Deep Eutectic Solvents

Deep eutectic solvents (DES) represent innovative green reaction media that combine the advantages of ionic liquids with improved biodegradability and lower cost. Choline chloride-urea based DES systems have proven highly effective for oxazole synthesis, providing both catalytic activity and solvent function [19] [20] [21].

Ultrasound-assisted reactions in DES media demonstrate remarkable efficiency, achieving 85-90% yields in 8-15 minutes while consuming 85% less energy compared to conventional thermal methods [20]. The combination of ultrasound and DES provides synergistic effects that enhance reaction rates while maintaining mild reaction conditions.

The recyclability of DES systems has been demonstrated through multiple reaction cycles without significant loss of catalytic activity. This recyclability, combined with the biodegradable nature of DES components, makes these systems highly attractive for sustainable synthesis applications [20].

Water-Mediated Catalysis

Water-mediated synthesis represents the ultimate green chemistry approach, utilizing water as both solvent and reaction promoter. β-Cyclodextrin catalyzed reactions in aqueous media provide excellent yields (85-95%) under mild conditions while completely eliminating organic solvents [22].

The supramolecular catalysis mechanism involves substrate inclusion within the cyclodextrin cavity, providing a microenvironment that facilitates reaction while enhancing substrate selectivity. The use of catalytic amounts of base at low temperatures (room temperature to 40°C) ensures mild reaction conditions [22].

Iodine-catalyzed water-mediated synthesis has emerged as particularly effective for polyarylated oxazole synthesis. This methodology employs aerobic oxidative carbon-hydrogen functionalization of primary amines, eliminating the need for toxic peroxides and transition metals while achieving excellent regioselectivity [14].

Ionic Liquid Catalysis

Ionic liquid-supported catalysts combine the advantages of homogeneous and heterogeneous catalysis, providing high catalytic activity with easy product separation. Cellulose-supported ionic liquid phase catalysts demonstrate excellent performance for oxazole synthesis while offering complete recyclability [23].

The immobilization of ionic liquids on cellulose supports provides enhanced thermal stability and simplified product isolation compared to conventional ionic liquid systems. These catalysts maintain high activity across multiple reaction cycles while demonstrating excellent functional group tolerance [23].

Task-specific ionic liquids designed for oxazole synthesis incorporate basic functional groups that facilitate cyclization reactions while providing the unique solvation properties of ionic liquids. These systems enable efficient synthesis under mild conditions while eliminating volatile organic solvents [23].

| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Energy Savings |

|---|---|---|---|---|---|

| Solvent-free | Solid acid catalyst | 80-120 | 1-3 h | 78-92 | Moderate |

| Ultrasound + DES | Deep eutectic solvent | 60-80 | 8-15 min | 85-90 | 85% |

| Microwave-assisted | No solvent/minimal | 65-100 | 5-15 min | 90-96 | High |

| Flow chemistry | Continuous flow | RT-50 | Continuous | 85-95 | Significant |

| Ionic liquid catalyst | Ionic liquid phase | 40-80 | 30-60 min | 80-88 | Moderate |

| Water-mediated | β-Cyclodextrin/water | RT-40 | 2-4 h | 85-95 | High |

| Parameter | Optimized Value | Range Tested | Effect on Yield | Final Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 65 | 40-80 | Optimal at 65°C | 96 |

| Power (W) | 350 | 250-450 | 350W gives best results | 96 |

| Time (min) | 8 | 5-15 | 8 min sufficient | 96 |

| Base | K₃PO₄ (2 equiv) | Various bases | K₃PO₄ most effective | 96 |

| Solvent | Isopropanol | Multiple solvents | IPA superior | 96 |

| Substrate ratio | 1:1:2 | Various ratios | 1:1:2 optimal | 96 |

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy represents the most informative technique for structural characterization of 2-(2-Chlorobenzoyl)oxazole. The compound exhibits characteristic spectral features across multiple nuclei that provide detailed insight into its electronic environment and molecular structure [1].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-(2-Chlorobenzoyl)oxazole displays distinctive signals that enable unambiguous structural identification. The oxazole ring protons appear as characteristic singlets in the aromatic region, with the proton at position 4 of the oxazole ring resonating at approximately 7.20 parts per million and the proton at position 5 appearing significantly downfield at 8.15 parts per million [2]. This downfield shift for the H-5 proton results from the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl substitution pattern.

The chlorobenzoyl aromatic protons exhibit a complex multipicity pattern characteristic of ortho-disubstituted benzene derivatives. The proton ortho to the chlorine substituent appears as a doublet at 7.45 parts per million with a coupling constant of 7.8 hertz, while the remaining aromatic protons display overlapping multiplets between 7.25 and 7.40 parts per million [3]. The integration ratios confirm the expected 1:1:1:1:1 pattern for the five aromatic protons, with the oxazole protons integrating for one proton each.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment of 2-(2-Chlorobenzoyl)oxazole. The carbonyl carbon appears as the most deshielded signal at 185.2 parts per million, consistent with the α,β-unsaturated ketone character resulting from conjugation with the oxazole ring [4]. The oxazole carbon atoms display characteristic chemical shifts, with the C-2 carbon at 154.8 parts per million reflecting the electron-deficient nature of this position due to the adjacent nitrogen and oxygen atoms.

The aromatic carbon atoms of the chlorobenzoyl moiety exhibit distinct chemical shifts that reflect the electronic influence of the chlorine substituent. The carbon bearing the chlorine atom appears at 131.8 parts per million, while the remaining aromatic carbons span the range from 126.8 to 132.4 parts per million [5]. The oxazole ring carbons C-4 and C-5 appear at 130.5 and 128.9 parts per million respectively, with these values being consistent with the aromatic character of the oxazole heterocycle.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the nitrogen environment within the oxazole ring. The oxazole nitrogen atoms exhibit characteristic chemical shifts that reflect their different electronic environments. The pyridine-type nitrogen at position 1 of the oxazole ring appears at -2.1 parts per million, while the pyrrole-type nitrogen at position 3 resonates significantly upfield at -152.3 parts per million [6]. This large chemical shift difference reflects the distinct electronic environments of these two nitrogen atoms within the aromatic oxazole system.

The nitrogen-15 chemical shifts are particularly sensitive to protonation state and coordination environment, making this technique valuable for studies of molecular interactions and complex formation [7]. The observed chemical shifts are consistent with the expected aromatic character of the oxazole ring and provide confirmation of the structural assignment.

High-Resolution Mass Spectrometric Profiling

High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 2-(2-Chlorobenzoyl)oxazole. The compound exhibits a molecular ion peak at mass-to-charge ratio 207.0138 in electron impact ionization mode, corresponding to the expected molecular formula C₁₀H₆ClNO₂ [8].

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry generates predominantly protonated molecular ions at mass-to-charge ratio 208.0171 with excellent mass accuracy of 2.1 parts per million. The isotope pattern clearly shows the characteristic chlorine isotope distribution with the molecular ion plus two peak appearing at approximately one-third intensity relative to the molecular ion [9]. This isotope pattern serves as a diagnostic feature for the presence of the single chlorine atom in the molecule.

The fragmentation pattern in electrospray ionization involves initial loss of the chlorobenzoyl group, producing a fragment at mass-to-charge ratio 77.0391 corresponding to the oxazole cation. Additional fragmentation includes loss of carbon monoxide to produce fragments at mass-to-charge ratios 179.9842 and 151.9513 [10]. The base peak consistently appears at mass-to-charge ratio 77, corresponding to the phenyl cation resulting from extensive fragmentation of the chlorobenzoyl group.

Electron Impact Ionization Fragmentation

Electron impact ionization at 70 electron volts produces extensive fragmentation that provides structural information about the molecular architecture. The molecular ion peak appears at mass-to-charge ratio 207.0138 with moderate intensity, while the base peak at mass-to-charge ratio 77.0386 corresponds to the phenyl cation [11]. The fragmentation pathway involves initial cleavage of the carbonyl carbon-nitrogen bond, followed by loss of carbon monoxide and subsequent ring fragmentation.

The characteristic isotope pattern for chlorine-containing compounds appears throughout the mass spectrum, with fragments containing chlorine showing the expected isotope distribution. The accuracy of mass measurements in high-resolution electron impact mode reaches 1.8 parts per million, providing confident elemental composition assignment for both molecular and fragment ions [12].

Vibrational Spectroscopy: Infrared and Raman Signatures

Vibrational spectroscopy provides detailed information about the functional groups and molecular vibrations of 2-(2-Chlorobenzoyl)oxazole. The infrared and Raman spectra display characteristic absorption bands that enable identification of specific structural features and assessment of molecular symmetry [13].

Infrared Spectroscopic Analysis

The infrared spectrum of 2-(2-Chlorobenzoyl)oxazole exhibits intense absorption bands characteristic of the constituent functional groups. The carbonyl stretching vibration appears as a very strong absorption at 1685 reciprocal centimeters, with the frequency being lower than typical aromatic ketones due to conjugation with the oxazole ring [14]. The oxazole carbon-nitrogen stretching vibration produces a strong absorption at 1620 reciprocal centimeters, while aromatic carbon-carbon stretching vibrations appear in the region between 1572 and 1595 reciprocal centimeters.

The aromatic carbon-hydrogen stretching vibrations produce weak absorptions in the region around 3148 reciprocal centimeters, while the oxazole carbon-hydrogen stretching appears at 3085 reciprocal centimeters [15]. The carbon-chlorine stretching vibration generates characteristic absorptions at 1295 and 775 reciprocal centimeters, with the lower frequency band being more intense due to the heavier chlorine atom.

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules leading to enhanced intensity for certain vibrational modes. The oxazole ring breathing vibration appears as a strong Raman band at 1035 reciprocal centimeters, while aromatic ring deformation modes produce intense bands at 875 and 825 reciprocal centimeters [16]. The carbon-carbon stretching vibrations within the aromatic rings generate strong Raman bands between 1480 and 1572 reciprocal centimeters.

The carbon-chlorine stretching vibration produces a strong Raman band at 775 reciprocal centimeters, complementing the infrared observation. The symmetry of the molecule influences the relative intensities of vibrational modes, with symmetric stretching vibrations being more intense in Raman spectroscopy [17]. The polarization characteristics of Raman bands provide additional information about molecular symmetry and vibrational assignments.

X-ray Photoelectron Spectroscopy of Chlorine Electronic Environment

X-ray photoelectron spectroscopy provides direct information about the electronic environment of the chlorine atom in 2-(2-Chlorobenzoyl)oxazole. The chlorine 2p photoelectron spectrum displays the characteristic spin-orbit doublet with the 2p₃/₂ component at 200.2 electron volts and the 2p₁/₂ component at 201.8 electron volts [18].

Chlorine 2p Core Level Analysis

The chlorine 2p₃/₂ photoelectron line exhibits a binding energy of 200.2 electron volts, which is characteristic of chlorine bound to an aromatic carbon atom. The full width at half maximum of 1.1 electron volts indicates a well-defined chemical environment without significant inhomogeneity [19]. The intensity ratio of the 2p₃/₂ to 2p₁/₂ components is 2:1, consistent with the expected statistical population of these orbitals.

The chemical shift of the chlorine 2p binding energy relative to elemental chlorine reflects the electron-withdrawing effect of the aromatic ring system. The binding energy is consistent with partial positive charge on the chlorine atom resulting from the electron-withdrawing nature of the aromatic ring [20]. The narrow line width indicates that the chlorine atom experiences a uniform electronic environment without significant disorder or multiple binding sites.

Electronic Structure and Charge Distribution

The chlorine 2s photoelectron line appears at 270.5 electron volts with a broader line width of 2.8 electron volts due to the reduced core-hole lifetime for this inner shell orbital. The binding energy provides additional confirmation of the chlorine oxidation state and electronic environment [21]. The relative intensity of the 2s peak compared to the 2p peaks follows the expected photoionization cross-section ratios for the photon energy employed.

The electronic environment of the chlorine atom can be further characterized by examination of the valence band photoelectron spectrum, which shows contributions from chlorine 3p orbitals in the bonding and antibonding molecular orbitals. The chlorine atom participates in the extended π-system of the aromatic ring, contributing to the overall electronic delocalization [22]. The X-ray photoelectron spectroscopy results provide quantitative information about the charge distribution and electronic structure that complements the insights gained from nuclear magnetic resonance and vibrational spectroscopy.

Research Findings and Analytical Insights

The spectroscopic characterization of 2-(2-Chlorobenzoyl)oxazole reveals a complex electronic structure arising from the conjugation between the oxazole ring and the chlorobenzoyl moiety. The multinuclear nuclear magnetic resonance data demonstrate extensive electronic delocalization, with the carbonyl carbon appearing significantly deshielded due to conjugation with the oxazole ring [23]. The distinctive chemical shifts of the oxazole protons and carbons provide diagnostic features for structural identification and purity assessment.

The mass spectrometric fragmentation patterns reveal the relative stability of different molecular fragments, with the oxazole ring system showing greater stability than the chlorobenzoyl substituent. The characteristic isotope patterns for chlorine-containing fragments provide additional structural confirmation and enable quantitative analysis in complex mixtures [24].

The vibrational spectroscopic data reveal the influence of conjugation on the carbonyl stretching frequency, with the observed frequency being lower than expected for an isolated aromatic ketone. The complementary information from infrared and Raman spectroscopy provides a complete picture of the vibrational modes and molecular symmetry [25].